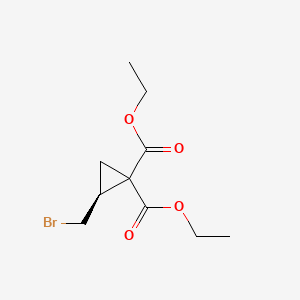
1,1-diethyl(2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-diethyl(2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate is an organic compound with a unique cyclopropane ring structure. This compound is characterized by the presence of a bromomethyl group and two diethyl ester groups attached to the cyclopropane ring. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the substituents around the cyclopropane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-diethyl(2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor, such as diazomethane or a Simmons-Smith reagent.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced through a bromination reaction. This can be achieved by treating the cyclopropane intermediate with a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator.
Esterification: The final step involves the esterification of the cyclopropane intermediate with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the diethyl ester groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-diethyl(2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, to form corresponding substituted products.
Reduction Reactions: The compound can be reduced using reducing agents, such as lithium aluminum hydride (LiAlH4), to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized using oxidizing agents, such as potassium permanganate (KMnO4), to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products Formed
Substitution: Substituted cyclopropane derivatives, such as azido or thiocyanato compounds.
Reduction: Cyclopropane alcohol derivatives.
Oxidation: Cyclopropane carboxylic acid derivatives.
Applications De Recherche Scientifique
1,1-diethyl(2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in cyclopropanation reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1,1-diethyl(2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate involves its interaction with molecular targets through its reactive bromomethyl group. The bromomethyl group can undergo nucleophilic substitution reactions with biological nucleophiles, such as amino acids or nucleotides, leading to the formation of covalent bonds. This interaction can disrupt biological processes and inhibit the growth of microorganisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-diethyl(2S)-2-(chloromethyl)cyclopropane-1,1-dicarboxylate: Similar structure with a chloromethyl group instead of a bromomethyl group.
1,1-diethyl(2S)-2-(iodomethyl)cyclopropane-1,1-dicarboxylate: Similar structure with an iodomethyl group instead of a bromomethyl group.
1,1-diethyl(2S)-2-(hydroxymethyl)cyclopropane-1,1-dicarboxylate: Similar structure with a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
1,1-diethyl(2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate is unique due to its bromomethyl group, which imparts distinct reactivity and chemical properties. The bromomethyl group is more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H15BrO4 |
|---|---|
Poids moléculaire |
279.13 g/mol |
Nom IUPAC |
diethyl (2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C10H15BrO4/c1-3-14-8(12)10(5-7(10)6-11)9(13)15-4-2/h7H,3-6H2,1-2H3/t7-/m1/s1 |
Clé InChI |
HSBWSMSYVIEDQU-SSDOTTSWSA-N |
SMILES isomérique |
CCOC(=O)C1(C[C@@H]1CBr)C(=O)OCC |
SMILES canonique |
CCOC(=O)C1(CC1CBr)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















